1-propyl-1H-tetrazol-5-amine

Übersicht

Beschreibung

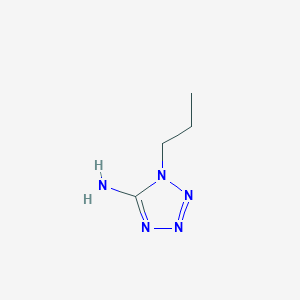

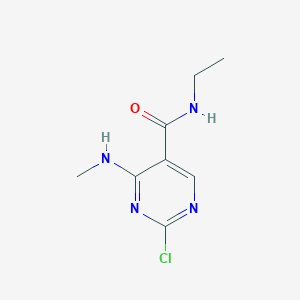

1-propyl-1H-tetrazol-5-amine is a compound with a molecular weight of 127.15 . The IUPAC name for this compound is 1-propyl-1H-tetraazol-5-ylamine .

Molecular Structure Analysis

The InChI code for 1-propyl-1H-tetrazol-5-amine is1S/C4H9N5/c1-2-3-9-4(5)6-7-8-9/h2-3H2,1H3,(H2,5,6,8) . This indicates the presence of 4 carbon atoms, 9 hydrogen atoms, and 5 nitrogen atoms in the molecule. Chemical Reactions Analysis

Tetrazoles, including 1-propyl-1H-tetrazol-5-amine, easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

1-propyl-1H-tetrazol-5-amine is a solid at room temperature . It is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

1-Propyl-1H-tetrazol-5-amine, a derivative of tetrazole, has been used in the synthesis of heterocyclic compounds. For instance, it is involved in the synthesis of 1,5-disubstituted tetrazoles, which are important in many bioactive compounds and drugs. These tetrazoles are also used as bidentate ligands in coordination chemistry, metal-organic frameworks, bioimaging, photo-imaging, and high-energy materials (Rentería-Gómez & Gámez-Montaño, 2016).

Applications in Pharmaceuticals

Tetrazole derivatives, including those related to 1-propyl-1H-tetrazol-5-amine, play a significant role in pharmaceuticals. They are used as bioisosteric replacements for carboxylic acids, and their presence is noted in several clinical drugs like losartan, cefazolin, and alfentanil. Advances in the synthesis of these compounds continue to be a focus in medicinal chemistry (Mittal & Awasthi, 2019).

Photodegradation Studies

Tetrazole derivatives, including 1-propyl-1H-tetrazol-5-amine, have been studied for their photodegradation properties. For example, bis(1H-tetrazol-5-yl)amine (H2BTA), a high nitrogen content tetrazole-based compound, undergoes partial degradation in water and complete degradation under UV light. These studies help in understanding the natural attenuation of these chemicals in aquatic environments (Halasz, Hawari, & Perreault, 2020).

Industrial Applications

Tetrazoles, including 1-propyl-1H-tetrazol-5-amine, find wide applications in industries. For instance, they are considered by the defense industry as components in high nitrogen composite propellants. Their high nitrogen content makes them suitable for such energetic applications.

Chemical Synthesis and Modification

These compounds are also involved in various chemical synthesis and modification processes. For example, they participate in transamination reactions, which are useful for preparing specially N-substituted enamines, a process significant in the synthesis of different organic compounds (Fischer, 1988).

Safety And Hazards

While the specific safety and hazards information for 1-propyl-1H-tetrazol-5-amine is not available in the retrieved papers, it’s important to handle it with care to avoid exposure and contact with skin and eyes . The MSDS (Material Safety Data Sheet) should be referred for detailed safety and handling instructions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-propyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-2-3-9-4(5)6-7-8-9/h2-3H2,1H3,(H2,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCUYFVAKOESSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277699 | |

| Record name | 1-propyl-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-propyl-1H-tetrazol-5-amine | |

CAS RN |

5340-04-5 | |

| Record name | NSC3612 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-propyl-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1614407.png)